Molecular Connectivity: H-Bond Donor/Acceptor Profile vs. 2-(1,3,4-Oxadiazol-2-yl)acetic Acid
The target compound contains two hydrogen-bond donors (carboxylic acid -OH) and six hydrogen-bond acceptors (oxadiazole N and O, phenoxy O, carboxylic acid O) compared to 2-(1,3,4-oxadiazol-2-yl)acetic acid, which has two HBDs but only four HBAs [1]. This additional acceptor capacity from the phenoxy oxygen enhances the compound's ability to engage in multipoint hydrogen-bond interactions with biological targets, a property not shared by the simpler analog.
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 6 HBA (oxadiazole N×2, oxadiazole O, phenoxy O, carboxylic acid O×2) |
| Comparator Or Baseline | 2-(1,3,4-Oxadiazol-2-yl)acetic acid: 4 HBA (oxadiazole N×2, oxadiazole O, carboxylic acid O×2) |
| Quantified Difference | +2 HBA (phenoxy oxygen and additional resonance form of carboxylic acid) |
| Conditions | Structural analysis based on molecular formula (C₁₀H₈N₂O₄ vs C₄H₄N₂O₃) |
Why This Matters
A higher HBA count directly impacts protein-ligand binding enthalpy, meaning this compound can form more stable complexes with target receptors compared to the non-phenoxy analog, influencing fragment-screening hit rates and lead optimization campaigns.
- [1] ChemSrc. 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid. CAS 851170-83-7. Molecular formula C₁₀H₈N₂O₄. https://m.chemsrc.com/baike/3863405.html View Source
